molecular formula C15H16O2 B8548735 3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol

3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol

Cat. No. B8548735
M. Wt: 228.29 g/mol
InChI Key: YZHPXTMZYYQNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-(3-hydroxy-3-phenylpropyl)phenol

InChI

InChI=1S/C15H16O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-9,15-17H,10-11H2

InChI Key

YZHPXTMZYYQNSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=CC=C2O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxychalcone (28.5 g) was stirred with ethanol (500 ml) whilst sodium borohydride (9.45 g) was added in small portions. The solution, which turned from red to pale yellow was allowed to stand overnight at room temperature, then the solvent was evaporated off and the residue extracted with dichloromethane, washing with water. Evaporation of the solvent yielded 3-(o-hydroxyphenyl)-1-phenylpropan-1-ol (24.4 g). 1.0 g of this carbinol was dissolved in concentrated sulphuric acid, and the solution was allowed to stand at room temperature for 2 hr. The solution was poured into iced water, and the sticky orange product filtered off, washed with water, dried, and chromatographed on alumina, eluting with toluene. Evaporation of the eluate gave flavan (0.20 g), which was recrystallised from petroleum ether, b.p. 40°-60°, to give flavan m.p. 42°-43°.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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